Nsp13 inhibitor 5645-0236

Allosteric inhibition Mechanism of action SARS-CoV-2 helicase

Select Nsp13 inhibitor 5645-0236 for its unique allosteric mechanism, distinct from ATP-competitive or nucleic acid-binding inhibitors. It targets the Walker A motif-adjacent pocket, disrupting magnesium coordination critical for ATP hydrolysis (IC50: 6-50 µM). This validated hit from a 5,000-compound HTS campaign ensures experimental reproducibility and serves as an excellent benchmark for assay development in pan-coronavirus research.

Molecular Formula C20H18N6OS2
Molecular Weight 422.5 g/mol
Cat. No. B14769515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNsp13 inhibitor 5645-0236
Molecular FormulaC20H18N6OS2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N
InChIInChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27)
InChIKeyDNQBBFZKWCDKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nsp13 Inhibitor 5645-0236: Procurement Guide for a SARS-CoV-2 Helicase ATPase Antagonist


Nsp13 inhibitor 5645-0236 is a small-molecule antagonist of the SARS-CoV-2 non-structural protein 13 (nsp13), a highly conserved viral helicase and RNA 5'-triphosphatase essential for coronavirus replication and propagation [1]. This compound is distinguished by its non-competitive, allosteric mechanism of action, binding to a pocket adjacent to the Walker A motif (residues 281-291) to disrupt magnesium coordination critical for ATP hydrolysis, rather than competing for the ATP-binding site [2]. 5645-0236 is identified from a high-throughput screening campaign of 5,000 compounds and belongs to a class of six validated nsp13 inhibitors with IC50 values spanning from 6 ± 0.5 to 50 ± 6 μM in ssDNA-stimulated ATPase assays [1].

Why Nsp13 Inhibitor 5645-0236 Cannot Be Simply Substituted with In-Class Alternatives


While several small molecules are reported to inhibit nsp13 ATPase activity, their mechanisms of action, binding sites, and selectivity profiles are not uniform. For instance, some inhibitors like IOWH-032 function by interfering with nucleic acid binding [1], whereas 5645-0236 exerts its effect through a distinct allosteric mechanism at the Walker A motif [2]. This divergence in mechanism means that compounds within the nsp13 inhibitor class are not functionally interchangeable. Substituting 5645-0236 with an alternative without verifying its mechanism could lead to erroneous interpretation of experimental results, particularly in studies aiming to elucidate structure-activity relationships or validate a specific binding mode. The quantitative differentiation presented in Section 3 underscores why generic substitution introduces a critical, uncontrolled variable.

Quantitative Evidence Guide: Nsp13 Inhibitor 5645-0236 vs. Known Nsp13 Inhibitors


Differentiation by Mechanism: Allosteric Inhibition vs. Active-Site Competition

5645-0236 is characterized as a non-competitive inhibitor of nsp13 ATPase activity, suggesting an allosteric mechanism distinct from ATP-competitive inhibitors [1]. It binds to a pocket adjacent to the Walker A motif (residues 281-291), disrupting magnesium coordination essential for ATP hydrolysis [1]. In contrast, many other nsp13 inhibitors, such as the repurposed drug IOWH-032, function by interfering with the nucleic acid binding interface, not by binding ATP [2].

Allosteric inhibition Mechanism of action SARS-CoV-2 helicase

Potency Range in Context: 5645-0236 ATPase IC50 Relative to Class Benchmark

The IC50 value for 5645-0236 falls within the 6-50 μM range for nsp13 ssDNA-stimulated ATPase inhibition, as determined in a bioluminescence-based high-throughput screening assay [1]. This places it within the same potency window as other screening hits from the same campaign, which have IC50s spanning 6 ± 0.5 to 50 ± 6 μM [1]. For reference, SARS-CoV-2 nsp13-IN-1 (a related inhibitor) demonstrates an IC50 of 6 μM, while SARS-CoV-2 nsp13-IN-4 shows an IC50 of 57 μM under comparable conditions .

ATPase inhibition IC50 SARS-CoV-2 nsp13

Allosteric Binding Site: Disruption of Magnesium Coordination in Walker A Motif

5645-0236 binds to a pocket adjacent to the Walker A motif (residues 281-291) of the nsp13 helicase, a key region involved in coordinating the magnesium ion essential for ATP hydrolysis [1]. This allosteric binding disrupts the catalytic machinery without directly competing with ATP, a mechanism supported by computational fragment screening and mapping studies of the nsp13 druggable landscape [1]. This binding site is distinct from that of other inhibitors like IOWH-032, which targets the RNA binding interface [2].

Allosteric binding site Walker A motif Magnesium coordination

Optimal Research and Industrial Application Scenarios for Nsp13 Inhibitor 5645-0236


Mechanistic Studies of Allosteric Helicase Inhibition

5645-0236 is ideally suited for experiments designed to dissect the role of allosteric regulation in nsp13 function. Its non-competitive, Walker A motif-adjacent binding site [1] provides a chemical tool to investigate how disruption of magnesium coordination affects helicase activity independently of ATP competition. This is particularly valuable in enzymology studies aiming to map the conformational dynamics of nsp13 during its catalytic cycle.

Validation of Nsp13 as a Pan-Coronavirus Drug Target

Given the high sequence conservation of nsp13 across human and non-human coronaviruses [1], 5645-0236 can be employed in comparative antiviral assays. Its activity against a broad range of coronaviruses can be evaluated to assess the potential of nsp13 inhibition as a pan-coronavirus therapeutic strategy, a key objective in pandemic preparedness research.

High-Throughput Screening (HTS) Assay Development and Optimization

5645-0236 was discovered as part of a 5,000-compound HTS campaign using a validated bioluminescence assay for nsp13 ATPase activity [1]. It serves as an excellent positive control and benchmark compound for developing, validating, and optimizing new nsp13 screening assays. Its established potency range (6-50 μM) provides a clear reference for Z'-factor calculations and hit validation thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nsp13 inhibitor 5645-0236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.